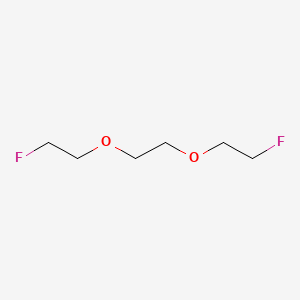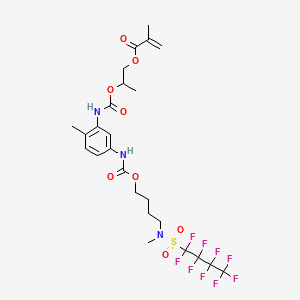
1,2:3,4-Di-O-cyclohexylidene-myo-inositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2:3,4-Di-O-cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring compound found in various biological systems. This compound is characterized by the presence of cyclohexylidene groups at the 1,2 and 3,4 positions of the myo-inositol ring. It is commonly used in organic synthesis and has significant applications in various scientific fields .
準備方法
The synthesis of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol typically involves the protection of myo-inositol hydroxyl groups using cyclohexylidene groups. One common method involves the use of 1,1-dimethoxycyclohexane in the presence of an acid catalyst such as sulfuric acid-silica (H2SO4-silica). This reaction results in the simultaneous protection of the 1-OH and 2-OH groups, forming the 1,2-O-cyclohexylidene-myo-inositol intermediate. Further reaction with dimethoxycyclohexane leads to the formation of this compound .
化学反応の分析
1,2:3,4-Di-O-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding inositol phosphates.
Reduction: Reduction reactions can lead to the formation of deprotected inositol derivatives.
Substitution: The compound can undergo substitution reactions, such as p-toluenesulfonylation, to form various derivatives.
Common reagents used in these reactions include sulfuric acid, dimethoxycyclohexane, and p-toluenesulfonyl chloride. Major products formed from these reactions include inositol phosphates and various protected inositol derivatives .
科学的研究の応用
1,2:3,4-Di-O-cyclohexylidene-myo-inositol has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various inositol derivatives and phosphates.
Biology: The compound is used in the study of inositol metabolism and signaling pathways.
Medicine: It is employed in the research of diseases such as lithium-induced nephrogenic diabetes insipidus.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol involves its role as a protected form of myo-inositol. The cyclohexylidene groups protect the hydroxyl groups of myo-inositol, allowing for selective reactions at other positions. This protection is crucial for the synthesis of various inositol derivatives and phosphates, which are important in biological signaling pathways .
類似化合物との比較
1,2:3,4-Di-O-cyclohexylidene-myo-inositol can be compared with other similar compounds such as:
1,24,5-Di-O-cyclohexylidene-myo-inositol: This compound has cyclohexylidene groups at different positions and exhibits different reactivity.
1,25,6-Di-O-cyclohexylidene-myo-inositol: Another derivative with cyclohexylidene groups at the 1,2 and 5,6 positions, used in different synthetic applications.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and the synthesis of unique inositol derivatives .
特性
分子式 |
C18H28O6 |
|---|---|
分子量 |
340.4 g/mol |
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13+,14+,15-,16+/m0/s1 |
InChIキー |
PHAPESVEHHOBEI-UGYDUONOSA-N |
異性体SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |
正規SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)











